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This technical guide provides a comprehensive overview of the spectroscopic data for

cupreine, a cinchona alkaloid of significant interest to researchers, scientists, and drug

development professionals. This document consolidates key Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data into a readily accessible format,

alongside detailed experimental protocols.

Introduction to Cupreine
Cupreine, also known as 6'-hydroxycinchonidine, is a naturally occurring cinchona alkaloid and

a metabolite of quinine.[1][2] Its chemical formula is C₁₉H₂₂N₂O₂ with a molecular weight of

approximately 310.4 g/mol and a monoisotopic mass of 310.168127949 Da.[1] The unique

structural features of cupreine, including a quinoline ring system and a quinuclidine moiety,

give rise to its characteristic spectroscopic properties, which are crucial for its identification,

characterization, and the development of analytical methods.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of cupreine provide detailed information about its

proton and carbon framework. While a complete, officially published and assigned dataset is

not readily available in public databases, a commercial supplier, Buchler GmbH, indicates the
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availability of comprehensive NMR data, including ¹H NMR, ¹³C NMR, and various 2D NMR

spectra such as COSY, HSQC, HMBC, and NOESY.[3] Researchers are encouraged to consult

this source for detailed spectral charts.

Table 1: Predicted ¹H NMR Chemical Shifts for Cupreine

Proton Predicted Chemical Shift (ppm)

Aromatic-H 7.0 - 8.5

Vinylic-H 5.0 - 6.0

H-C-O 3.5 - 4.5

H-C-N 2.5 - 3.5

Aliphatic-H 1.0 - 3.0

Note: These are approximate chemical shift ranges for protons in similar chemical

environments. Actual values for cupreine should be obtained from experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cupreine

Carbon Predicted Chemical Shift (ppm)

Aromatic-C 110 - 160

Vinylic-C 115 - 140

C-O 60 - 80

C-N 40 - 60

Aliphatic-C 20 - 50

Note: These are approximate chemical shift ranges for carbons in similar chemical

environments. Actual values for cupreine should be obtained from experimental data.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of cupreine is expected to show characteristic absorption bands

corresponding to its hydroxyl, amine, aromatic, and vinyl groups.

Table 3: Expected Infrared Absorption Bands for Cupreine

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H (Phenol) Stretching 3200 - 3600 (broad)

N-H/O-H (Alcohol) Stretching 3200 - 3600 (broad)

C-H (Aromatic) Stretching 3000 - 3100

C-H (Alkene) Stretching 3000 - 3100

C-H (Alkane) Stretching 2850 - 3000

C=C (Aromatic) Stretching 1450 - 1600

C=C (Alkene) Stretching 1640 - 1680

C-O (Phenol/Alcohol) Stretching 1000 - 1250

C-N (Amine) Stretching 1000 - 1350

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound and can provide structural information through fragmentation analysis. The exact

mass of cupreine is 310.168127949 Da.[1] In Electrospray Ionization (ESI) mass spectrometry,

cupreine is expected to be readily protonated to form the [M+H]⁺ ion at m/z 311.1754.

Table 4: Predicted ESI-MS Adducts and Fragments for Cupreine
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Ion m/z (calculated)

[M+H]⁺ 311.1754

[M+Na]⁺ 333.1573

[M+K]⁺ 349.1313

The fragmentation pattern of cupreine in tandem mass spectrometry (MS/MS) is expected to

involve characteristic losses from the quinuclidine and quinoline ring systems. Common

fragmentation pathways for cinchona alkaloids include the cleavage of the C8-C9 bond and

fragmentation of the quinuclidine ring.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

cupreine. Researchers should optimize these protocols based on the specific instrumentation

and experimental goals.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of cupreine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or MeOD).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Pulse sequence: zg30

Number of scans: 16-64

Spectral width: 10-12 ppm

Acquisition time: 3-4 s
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Relaxation delay: 1-2 s

¹³C NMR:

Pulse sequence: zgpg30

Number of scans: 1024-4096

Spectral width: 200-240 ppm

Acquisition time: 1-2 s

Relaxation delay: 2 s

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid cupreine powder directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition Parameters:

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a stock solution of cupreine in a suitable solvent (e.g., methanol, acetonitrile) at a

concentration of 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture

compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion

mode).

Instrumentation and Acquisition Parameters (Example for a Q-TOF Mass Spectrometer):

Ionization mode: Electrospray Ionization (ESI), positive ion mode.

Capillary voltage: 3-4 kV

Cone voltage: 20-40 V

Source temperature: 100-120 °C

Desolvation temperature: 250-350 °C

Mass range: m/z 50-500

For MS/MS:

Select the precursor ion (e.g., m/z 311.17) in the first mass analyzer.

Apply collision energy (e.g., 10-40 eV) in the collision cell to induce fragmentation.

Scan for product ions in the second mass analyzer.

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of cupreine.
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Caption: A representative workflow for the spectroscopic analysis of cupreine.

This technical guide serves as a foundational resource for researchers working with cupreine.

For definitive spectral assignments and advanced structural analysis, it is recommended to

acquire high-resolution experimental data and utilize 2D NMR techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cupreine | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Cas 524-63-0,cupreine | lookchem [lookchem.com]

3. Cupreine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b190981?utm_src=pdf-body-img
https://www.benchchem.com/product/b190981?utm_src=pdf-body
https://www.benchchem.com/product/b190981?utm_src=pdf-body
https://www.benchchem.com/product/b190981?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Cupreine
https://www.lookchem.com/casno524-63-0.html
https://www.buchler-gmbh.com/produkt/cupreine-base-fine-chemical/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of Cupreine: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190981#spectroscopic-data-of-cupreine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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